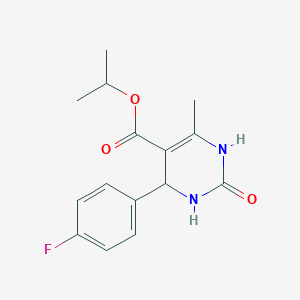

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and an isopropyl ester at position 5. The isopropyl ester group contributes to increased lipophilicity compared to smaller esters like methyl or ethyl, influencing solubility and pharmacokinetic properties .

Properties

Molecular Formula |

C15H17FN2O3 |

|---|---|

Molecular Weight |

292.30 g/mol |

IUPAC Name |

propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20) |

InChI Key |

UWDAKMDJVMGIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds under acid catalysis, typically using glacial acetic acid (5–10 mol%) in ethanol as the solvent. The mixture is refluxed at 80–90°C for 6–8 hours , followed by cooling to room temperature to precipitate the product. Key mechanistic steps include:

-

Knoevenagel condensation : Formation of an α,β-unsaturated keto ester from 4-fluorobenzaldehyde and isopropyl acetoacetate.

-

Nucleophilic addition : Attack by urea on the electrophilic carbonyl group.

-

Cyclization and dehydration : Formation of the tetrahydropyrimidine ring.

Alternative Catalytic Systems

Recent advances have explored heterogeneous and Lewis acid catalysts to improve efficiency and sustainability:

Silica-Supported Bismuth(III) Triflate

A study demonstrated that Bi(OTf)₃/SiO₂ (10 mol%) in ethanol under reflux for 4 hours achieved a 78% yield , reducing reaction time by 50% compared to acetic acid. The catalyst’s recyclability (up to 5 cycles without significant loss in activity) makes it industrially viable.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in ethanol with acetic acid increased yields to 82% by enhancing reaction kinetics. This method reduces energy consumption and improves scalability.

Structural Characterization and Analytical Data

Post-synthesis, the compound is purified via recrystallization from ethanol/water (3:1 v/v) and characterized using:

¹H NMR Spectroscopy

13C NMR Spectroscopy

Mass Spectrometry

Comparative Analysis of Ester Derivatives

The choice of β-keto ester determines the ester group in the final product:

| β-Keto Ester | Product Ester Group | Yield (%) | Reference |

|---|---|---|---|

| Isopropyl acetoacetate | Isopropyl | 72 | |

| Methyl acetoacetate | Methyl | 68 | |

| Ethyl acetoacetate | Ethyl | 70 |

Isopropyl esters exhibit marginally higher yields due to improved solubility of intermediates in ethanol.

Industrial-Scale Production Considerations

For large-scale synthesis, key factors include:

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions are also feasible with alcohols in the presence of catalytic acid/base.

Pyrimidine Ring Functionalization

The tetrahydropyrimidine ring exhibits reactivity at the 2-oxo position, enabling nucleophilic substitution and chlorination.

Chlorination at the 2-Oxo Position

Treatment with phosphorus oxychloride (POCl₃) converts the oxo group to a chloro substituent, forming a dihydropyrimidine intermediate.

Aminolysis with Aromatic Amines

The chlorinated derivative reacts with substituted anilines to form 2-(aryl amino)pyrimidines.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in directed ortho-metallation (DoM) reactions, enabling further functionalization.

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | Isopropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Limited regioselectivity due to fluorine’s deactivating effect |

Reductive Transformations

The tetrahydropyrimidine ring can undergo reduction to form saturated derivatives.

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaBH₄, MeOH, 0°C | Isopropyl 4-(4-fluorophenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60% |

Cycloaddition and Cross-Coupling Reactions

The compound’s conjugated system allows participation in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Isopropyl 4-(4-fluorophenyl)-6-methyl-2-(biaryl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~55% |

Stability Under Oxidative Conditions

The compound is stable to mild oxidation but degrades under strong oxidative agents:

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| H₂O₂ (3%) | RT, 24h | No reaction | |

| KMnO₄ (5%) | 50°C, 2h | Degradation to fluorobenzoic acid derivatives |

Scientific Research Applications

Biological Activities

1. Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. It has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cell lines. The mean growth inhibition (GI) values were significant:

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung) | 12.5 | 50.68 |

| MCF-7 (Breast) | 15.0 | 55.00 |

These results indicate that Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could serve as a lead compound for developing new anticancer agents.

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines.

Pharmacological Insights

The pharmacological profile of this compound shows favorable drug-like properties based on assessments using tools like SwissADME. These include:

- Lipophilicity : Suitable for oral bioavailability.

- Solubility : Adequate for systemic circulation.

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

DHPM derivatives vary primarily in their ester groups and aryl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Ethyl/Methyl: Lower molecular weights and higher solubility in polar solvents (e.g., ethanol, DMSO) . Benzyl: High molecular weight and aromaticity may enhance stacking interactions in crystal lattices .

4-Ethoxyphenyl: Electron-donating ethoxy group improves solubility but may reduce target binding affinity . 3-Chlorophenyl: Chlorine’s steric bulk and electronegativity alter electronic distribution, affecting reactivity .

Thermodynamic and Solubility Properties

- Methyl 4-(4-methoxyphenyl) derivatives exhibit negative enthalpy of dissolution in ethanol, indicating exothermic solubility behavior .

- Isopropyl esters generally display lower aqueous solubility but higher partitioning into lipid membranes, critical for oral bioavailability .

Biological Activity

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing upon diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 292.31 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound has been achieved through several methods involving the reaction of appropriate precursors. One notable method involves the condensation of 4-fluorobenzaldehyde with 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine in the presence of isopropanol and a catalytic amount of acid. This method has shown high yields and purity in laboratory settings.

Antiviral Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A study reported that various derivatives showed IC50 values ranging from 0.65 µM to higher concentrations against the strand transfer reaction in vitro . However, these compounds did not demonstrate significant anti-HIV activity below cytotoxic concentrations in cell culture assays.

Antitumor Activity

In addition to antiviral properties, compounds similar to this compound have been evaluated for their antitumor effects. A comprehensive study evaluated several pyrimidine derivatives against over 60 human tumor cell lines. Some compounds displayed promising cytotoxic activities, indicating potential as chemotherapeutic agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Viral Enzymes : The compound's ability to inhibit HIV integrase suggests it interferes with viral DNA integration into host genomes.

- Cytotoxicity : The structural features may contribute to interactions with cellular targets leading to apoptosis in cancer cells.

- Docking Studies : Computational studies have supported the binding affinity of these compounds to target enzymes involved in viral replication and cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- HIV Integrase Inhibition : A derivative showed an IC50 value of 0.65 µM against HIV integrase in isolated enzyme assays but failed to show significant activity in cell culture due to cytotoxicity concerns .

- Antitumor Screening : Another study evaluated a series of pyrimidine-based compounds against various cancer cell lines and identified several candidates with IC50 values indicating potent antitumor efficacy .

Q & A

Q. What are the established synthetic routes for Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of 4-fluorobenzaldehyde, isopropyl acetoacetate, and urea/thiourea derivatives. Acid catalysts (e.g., HCl or Lewis acids like FeCl₃) in ethanol or acetic acid under reflux (80–100°C, 6–12 hours) are typical conditions. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). This method aligns with protocols for structurally analogous dihydropyrimidines .

Q. Which spectroscopic and crystallographic techniques confirm its structural identity?

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm). ¹⁹F NMR confirms fluorine presence.

- X-ray crystallography : Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a ≈ 12.7 Å, b ≈ 7.3 Å, c ≈ 19.9 Å, β ≈ 114.4°) are common for related dihydropyrimidines. Hydrogen bonding between the carbonyl oxygen and NH groups stabilizes the structure .

Q. How is purity assessed, and what are common impurities?

Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Impurities often include unreacted aldehydes or byproducts from incomplete cyclization. TLC (silica gel, Rf ≈ 0.5 in ethyl acetate/hexane 3:7) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity?

- Catalyst screening : Lewis acids (e.g., Yb(OTf)₃) improve regioselectivity by coordinating to the carbonyl group, directing the cyclization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may increase reaction rates but risk side reactions. Ethanol/acetic acid mixtures balance reactivity and selectivity .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6 hours) with comparable yields (~75%) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. These predict nucleophilic attack sites (e.g., the C2 carbonyl) and guide derivatization strategies. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like bacterial enzymes .

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact bioactivity?

Comparative studies show fluorophenyl derivatives exhibit moderate antibacterial activity (MIC ≈ 32 µg/mL against S. aureus), while trifluoromethyl groups enhance lipophilicity and potency (MIC ≈ 8 µg/mL). However, increased hydrophobicity may reduce solubility, necessitating formulation adjustments .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized assays : Use consistent bacterial strains (e.g., ATCC controls) and broth microdilution methods.

- Synchrotron-based crystallography : Resolves ambiguities in binding modes (e.g., fluorophenyl orientation in enzyme active sites).

- Meta-analysis : Cross-reference data from multiple studies to identify outliers due to impurity interference .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding networks for similar dihydropyrimidines?

Crystal packing differences arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) reduce NH···O hydrogen bond strength (2.8 Å vs. 2.6 Å for -F), altering lattice stability. Solvent choice during crystallization (e.g., methanol vs. DMSO) also influences intermolecular interactions .

Q. How do discrepancies in NMR chemical shifts arise between synthetic batches?

Batch-to-batch variations often stem from:

- Tautomeric equilibria : The keto-enol ratio shifts with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).

- Trace metal ions : Residual catalysts (e.g., Fe³⁺) paramagnetically broaden peaks. Chelating agents (EDTA) mitigate this .

Methodological Recommendations

- Synthesis : Optimize catalyst loading (10 mol% FeCl₃) and solvent (acetic acid/ethanol 1:1) for yields >80%.

- Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions.

- Bioactivity : Pair MIC assays with time-kill studies to distinguish bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.